molecular formula C11H19NO2 B12282443 (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid

(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B12282443
M. Wt: 197.27 g/mol
InChI Key: XBJQYDXDUULPKW-ARTQYDKTSA-N
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Description

(2R)-2-amino-2-{3-tert-butylbicyclo[111]pentan-1-yl}acetic acid is a unique compound characterized by its bicyclo[111]pentane structure, which is known for its rigidity and steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl magnesium chloride as reagents.

    Amino acid functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane structure allows for precise binding to enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

(2R)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10?,11?/m0/s1

InChI Key

XBJQYDXDUULPKW-ARTQYDKTSA-N

Isomeric SMILES

CC(C)(C)C12CC(C1)(C2)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N

Origin of Product

United States

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